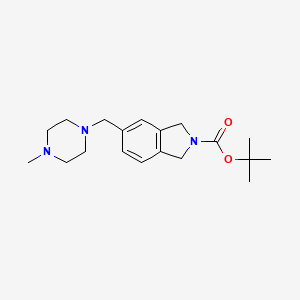

Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate

Description

Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate is a synthetic compound featuring an isoindoline core substituted with a tert-butyl carboxylate group and a 4-methylpiperazine moiety. The tert-butyl ester serves as a protective group, improving stability during synthesis . This compound has been synthesized via reductive amination, with yields ranging from 69% to 84% depending on the method . Applications include its use as an intermediate in the development of histone deacetylase (HDAC) inhibitors and other pharmacologically active molecules .

Properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

tert-butyl 5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-13-16-6-5-15(11-17(16)14-22)12-21-9-7-20(4)8-10-21/h5-6,11H,7-10,12-14H2,1-4H3 |

InChI Key |

GYODJZGEOSOULI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CN3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis with Optimized Yield

A notable synthetic procedure was developed to produce tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate on a multi-gram scale, achieving an overall yield of approximately 46% across seven steps. This method was designed to address previous challenges such as lengthy routes, low yields (around 9.3%), and difficult purifications.

- Construction of the isoindoline core.

- Direct alkylation of the isoindoline intermediate with 4-methylpiperazine derivatives.

- Introduction of the tert-butyl protecting group without requiring subsequent deprotection steps.

- Avoidance of column chromatography for the highly polar and weakly UV-active intermediate, streamlining purification.

Representative Reaction Example

In a related isoindoline derivative synthesis, a methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate intermediate was reacted with a substituted aniline in tetrahydrofuran (THF) using potassium tert-butoxide at low temperature (−20 °C), followed by stirring at room temperature overnight. The reaction mixture was then subjected to aqueous workup and extraction with ethyl acetate, followed by drying and flash chromatography to isolate the product. Although this example pertains to a related isoindoline compound, the reaction conditions illustrate typical alkylation/amination strategies relevant to the preparation of tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate.

Protection and Deprotection

Protection of amine or carboxylate functionalities with tert-butyl groups is commonly achieved using di-tert-butyl dicarbonate (Boc2O). This step is critical for stabilizing the carboxylate during subsequent synthetic transformations. In the referenced studies, protection was performed early in the synthesis to facilitate downstream modifications and avoid side reactions.

Purification and Characterization

Purification is typically achieved by flash chromatography using silica gel or automated systems such as Biotage SP1 with appropriate solvent gradients. Analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) confirm the structure and purity (>95%) of the synthesized compound.

Summary Table of Synthetic Parameters

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isoindoline core synthesis | Various cyclization methods | Variable | Foundation for scaffold |

| 2 | Protection of carboxylate | Di-tert-butyl dicarbonate (Boc2O) | High | Introduces tert-butyl ester protecting group |

| 3 | Alkylation with 4-methylpiperazine | Alkylation or Buchwald–Hartwig amination (e.g., t-BuOK in THF, −20 °C to RT) | Moderate to High | Key functionalization step |

| 4 | Purification | Flash chromatography (silica gel) | — | Achieves >95% purity |

Research Findings and Optimization

- The optimized synthetic route avoids protection/deprotection cycles and difficult purifications, significantly improving overall yield to 46% compared to earlier methods with 9.3% yield.

- Computational studies and structure-activity relationship (SAR) analyses indicate that the isoindoline scaffold and its substitution pattern critically influence biological activity and binding affinity, underscoring the importance of precise synthetic control.

- NMR conformational analyses confirm the structural integrity and conformation of intermediates and final compounds, supporting the validity of the synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Used in the development of new materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in substituents on the isoindoline core, piperazine ring modifications, or ester groups. Key comparisons include:

Key Observations

Substituent Effects on Reactivity: The 4-methylpiperazine group in the target compound enhances solubility and basicity compared to analogs with bulkier substituents (e.g., benzyl) . Tert-butyl esters improve synthetic stability but may require deprotection for further functionalization, unlike non-esterified analogs like 41b .

Synthetic Efficiency :

- Reductive amination using sodium triacetoxyborohydride (STAB) achieved 84% yield for the target compound, outperforming palladium-catalyzed methods (69%) .

- The benzyl-substituted analog showed lower yield (64%), possibly due to steric hindrance during reductive amination .

Biological Relevance :

- Piperazine-containing analogs are frequently explored as HDAC inhibitors or kinase modulators. The methyl group in the target compound may optimize pharmacokinetics compared to bulkier substituents .

- Boronate esters (e.g., CAS 905273-91-8) are valuable for Suzuki-Miyaura cross-coupling but lack direct pharmacological utility .

Physicochemical Properties

Biological Activity

Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate (CAS No. 1019890-58-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C19H29N3O2

- Molecular Weight : 331.45 g/mol

- Synthesis : The compound can be synthesized from 1-methylpiperazine and N-BOC-5-formylisoindoline through a two-step reaction involving acetic acid and sodium cyanoborohydride in dichloromethane .

The biological activity of tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate is primarily linked to its interaction with various biological targets, notably in the context of immunomodulation and potential anticancer properties.

Comparative Studies

A comparative analysis of similar compounds reveals that many isoindoline derivatives exhibit varying degrees of biological activity:

| Compound Name | Biological Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | PD-L1 Inhibition | 100 | |

| Compound B | Cytotoxicity | 50 | |

| Compound C | Antimicrobial | 200 |

Case Studies and Research Findings

Several studies have explored the broader class of compounds related to tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate:

- Study on PD-L1 Interaction : A thesis presented findings on peptidomimetic inhibitors that included compounds structurally related to tert-butyl isoindolines, highlighting their role in modulating immune checkpoints like PD-L1 .

- In Vivo Models : Research has shown that similar compounds can inhibit amyloidogenesis in Alzheimer's disease models, suggesting potential neuroprotective effects. While direct studies on tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate are lacking, the implications for neurodegenerative diseases are noteworthy due to structural similarities with active compounds .

- Antimicrobial Activity : Related compounds have been screened for antimicrobial properties, demonstrating moderate to good activity against various pathogens, which may extend to the compound based on its chemical structure .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate, and how are intermediates characterized?

The compound is synthesized via reductive amination. For example, tert-butyl 5-formyl-isoindoline-2-carboxylate reacts with 1-methylpiperazine in dichloromethane (DCM) using acetic acid and sodium triacetoxyborohydride (STAB) as a reducing agent. The reaction is monitored by TLC, and the product is purified via silica gel chromatography. Key intermediates are characterized by , , and HRMS/ESI to confirm structure and purity .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

(e.g., resonances at δ 1.40 ppm for tert-butyl, δ 2.2–2.5 ppm for piperazine protons) and (e.g., carbonyl at ~155 ppm) are essential. High-resolution mass spectrometry (HRMS/ESI) confirms molecular weight (e.g., [M+H] calculated for : 344.2338, observed: 344.2341). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What solvents and catalysts are commonly used in its synthesis?

DCM and ethanol are typical solvents. Catalysts like STAB enable reductive amination, while palladium catalysts (e.g., Pd(PPh)) are used in cross-coupling reactions for isoindoline derivatives. Acidic conditions (e.g., TFA) remove tert-butyl protecting groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing tert-butyl-protected intermediates?

Yield discrepancies often arise from competing side reactions (e.g., over-reduction or imine formation). Optimizing stoichiometry (1.3 equivalents of 1-methylpiperazine) and reaction time (3 hours) minimizes by-products. In cases of low yields, alternative reductants (e.g., NaBH) or inert atmospheres (N) improve efficiency .

Q. What strategies are effective for purifying this compound when faced with structurally similar impurities?

Impurities with similar polarity (e.g., unreacted aldehyde or piperazine derivatives) require gradient elution in chromatography. A hexane/EtOAc (9:1 to 1:1) gradient effectively separates the product. Recrystallization from methanol/water (3:1) further enhances purity .

Q. How do researchers address challenges in confirming stereochemistry or regioselectivity in derivatives?

X-ray crystallography (using SHELXL ) resolves ambiguous stereochemistry. For regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), COSY and NOESY NMR experiments map spatial relationships between protons. Computational modeling (DFT) predicts favorable transition states .

Q. What methodologies validate the compound’s biological activity in target binding studies?

Surface plasmon resonance (SPR) measures binding kinetics to targets like WDR5 or HSP90. Competitive assays using fluorescent probes (e.g., FITC-labeled inhibitors) quantify IC values. In enzymatic assays, LC-MS monitors substrate depletion to confirm inhibitory potency .

Methodological Troubleshooting

Q. Why might reduction of nitro intermediates fail, and how is this mitigated?

Traditional methods (SnCl/HCl or H/Pd-C) may fail due to steric hindrance. Switching to Zn/NHCl in ethanol under reflux achieves selective nitro-to-amine reduction (25% yield). Monitoring by LC-MS ensures completion without over-reduction .

Q. How can researchers optimize microwave-assisted reactions for derivatives of this compound?

Microwave conditions (e.g., 100°C, 1 hour in THF) accelerate coupling reactions. Pre-drying solvents and reagents minimizes side reactions. Using 1.5 equivalents of boronic acid and Pd(dppf)Cl as a catalyst improves cross-coupling efficiency .

Data Analysis and Reproducibility

Q. How are batch-to-batch variations in crystallinity addressed during formulation studies?

Polymorph screening via slurry bridging (e.g., ethanol/water mixtures) identifies stable crystalline forms. Differential scanning calorimetry (DSC) monitors phase transitions, while PXRD confirms consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.